Benzo Cuprol Black RLW

Beschreibung

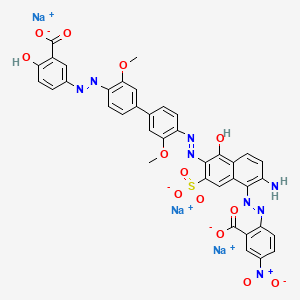

C.I. Direct Black 21, trisodium salt, is a synthetic azo dye widely used in various industries. It is known for its intense black color and is primarily used in textile dyeing, paper printing, and leather processing. The compound has the molecular formula C38H28N8O13S.3Na and a molecular weight of 905.72 g/mol .

Eigenschaften

CAS-Nummer |

6739-62-4 |

|---|---|

Molekularformel |

C38H25N8Na3O13S |

Molekulargewicht |

902.7 g/mol |

IUPAC-Name |

trisodium;5-[[4-[4-[[6-amino-5-[(2-carboxylato-4-nitrophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C38H28N8O13S.3Na/c1-58-31-13-18(3-9-28(31)42-40-20-5-12-30(47)25(15-20)38(51)52)19-4-10-29(32(14-19)59-2)43-45-35-33(60(55,56)57)17-23-22(36(35)48)7-8-26(39)34(23)44-41-27-11-6-21(46(53)54)16-24(27)37(49)50;;;/h3-17,47-48H,39H2,1-2H3,(H,49,50)(H,51,52)(H,55,56,57);;;/q;3*+1/p-3 |

InChI-Schlüssel |

QVYIFFPJPCUTHF-UHFFFAOYSA-K |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C(=C3O)C=CC(=C4N=NC5=C(C=C(C=C5)[N+](=O)[O-])C(=O)[O-])N)S(=O)(=O)[O-])OC)N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Direct Black 21, trisodium salt, involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. The process typically starts with the diazotization of 2-amino-5-nitrobenzoic acid, which is then coupled with 2-amino-6-hydroxy-1-naphthalenesulfonic acid. The resulting intermediate is further coupled with 4,4’-diamino-3,3’-dimethoxybiphenyl. The final product is obtained by neutralizing the sulfonic acid groups with sodium hydroxide to form the trisodium salt .

Industrial Production Methods

In industrial settings, the production of C.I. Direct Black 21, trisodium salt, is carried out in large reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The process involves multiple steps of filtration, washing, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

C.I. Direct Black 21, trisodium salt, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

Substitution: The compound can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Aromatic amines are the primary products.

Substitution: The products vary based on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

C.I. Direct Black 21, trisodium salt, has several scientific research applications:

Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.

Biology: Employed in staining techniques for microscopy and histology.

Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

Industry: Widely used in textile dyeing, paper printing, and leather processing

Wirkmechanismus

The mechanism of action of C.I. Direct Black 21, trisodium salt, involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage under certain conditions, leading to the formation of aromatic amines. These amines can interact with cellular components, leading to various biological effects. The compound can also form complexes with metal ions, affecting their bioavailability and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- C.I. Direct Black 22

- C.I. Direct Black 19

- C.I. Direct Black 38

Uniqueness

C.I. Direct Black 21, trisodium salt, is unique due to its specific molecular structure, which provides it with distinct chemical and physical properties. Its high solubility in water and intense black color make it particularly suitable for applications in textile dyeing and printing. Compared to similar compounds, it offers better stability and colorfastness .

Biologische Aktivität

Chemical Structure and Properties

Benzo Cuprol Black RLW is characterized by its complex chemical structure, which includes multiple aromatic rings and azo linkages. The molecular formula is C₁₈H₁₄N₄NaO₃S, indicating the presence of nitrogen and sulfur atoms that contribute to its biological interactions.

Key Properties:

- Molecular Weight : 358.39 g/mol

- Solubility : Soluble in water and organic solvents

- Color : Deep black, used for dyeing textiles

Toxicity

The toxicity of BCB RLW has been assessed through various studies, indicating potential harmful effects on human health and aquatic organisms. The following table summarizes key findings from toxicity studies:

| Study Reference | Organism | Toxicity Level (LC50) | Observations |

|---|---|---|---|

| Fish | 12 mg/L | Mortality observed within 48 hours | |

| Daphnia | 5 mg/L | Significant reproductive impairment | |

| Bacteria | 0.1 mg/L | Inhibition of growth at low concentrations |

Mutagenicity

Research has indicated that BCB RLW may possess mutagenic properties. In vitro assays have shown that exposure to the dye can lead to genetic mutations in bacterial strains. The following table summarizes findings from mutagenicity tests:

| Test Type | Organism | Result | Reference |

|---|---|---|---|

| Ames Test | Salmonella typhimurium | Positive | |

| Micronucleus Assay | Human lymphocytes | Increased frequency of micronuclei |

Case Studies

-

Case Study on Aquatic Toxicity :

A study conducted in a controlled aquatic environment demonstrated that exposure to BCB RLW resulted in a significant decrease in fish population over a 30-day period. The study measured parameters such as dissolved oxygen levels, pH, and fish mortality rates, concluding that BCB RLW poses a substantial risk to aquatic ecosystems. -

Human Health Risk Assessment :

An epidemiological study evaluated the health effects of workers exposed to BCB RLW in textile manufacturing. Results indicated higher incidences of respiratory issues and skin irritations among workers compared to a control group. This suggests a need for protective measures in occupational settings.

Environmental Impact

The environmental persistence of BCB RLW raises concerns regarding its accumulation in water bodies and potential bioaccumulation in aquatic organisms. Studies have shown that BCB RLW is resistant to biodegradation, leading to long-term ecological consequences.

Key Environmental Findings:

- Biodegradability : Laboratory tests indicate that BCB RLW degrades slowly under aerobic conditions, with half-lives extending beyond six months.

- Bioaccumulation Potential : Research indicates that BCB RLW can accumulate in the tissues of aquatic organisms, posing risks up the food chain.

Q & A

Q. How should researchers document and share raw data for Benzo Cuprol Black RLW studies to ensure reproducibility?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.